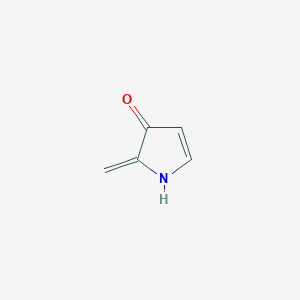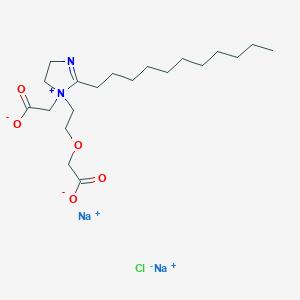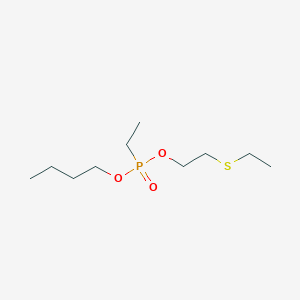![molecular formula C22H30O2 B14481882 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol CAS No. 66087-04-5](/img/structure/B14481882.png)
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to a phenol ring substituted with two tert-butyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group, such as a halide, in the presence of a base.
Attachment to the Phenol Ring: The benzyloxy group is then attached to the methyl group, which is subsequently connected to the phenol ring. This step often involves a Friedel-Crafts alkylation reaction, where the phenol ring is alkylated using a methylating agent in the presence of a Lewis acid catalyst.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced forms of the benzyloxy group.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
科学研究应用
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol involves its interaction with various molecular targets and pathways. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The benzyloxy group may also contribute to the compound’s overall reactivity and stability. The tert-butyl groups provide steric hindrance, protecting the phenol ring from unwanted reactions and enhancing its stability.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Lacks the benzyloxy and methyl groups, making it less complex and potentially less reactive.
2,6-Di-tert-butylphenol: Similar structure but without the benzyloxy and methyl groups, leading to different chemical properties and reactivity.
4-Benzyloxyphenol: Contains the benzyloxy group but lacks the tert-butyl groups, resulting in different steric and electronic effects.
Uniqueness
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol is unique due to the combination of the benzyloxy group, methyl group, and tert-butyl groups. This unique structure imparts specific chemical properties, such as enhanced stability, reactivity, and potential antioxidant activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
66087-04-5 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(phenylmethoxymethyl)phenol |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)18-12-17(13-19(20(18)23)22(4,5)6)15-24-14-16-10-8-7-9-11-16/h7-13,23H,14-15H2,1-6H3 |
InChI 键 |
UVYJRCBNKMBUGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


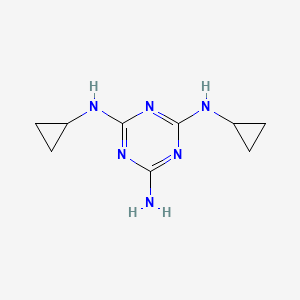
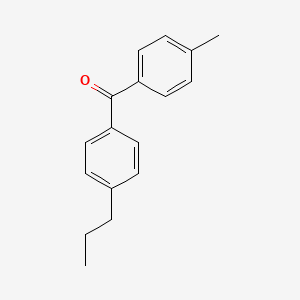


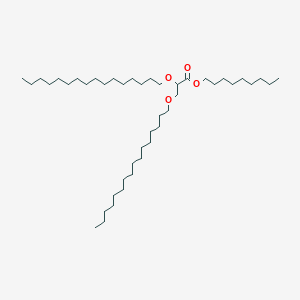
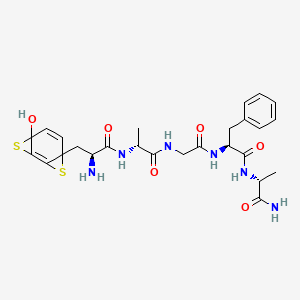
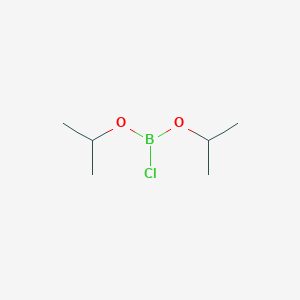
![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)

![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
